molecular formula C13H16ClNO5 B2600649 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248280-56-8

4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2600649
CAS RN: 2248280-56-8
M. Wt: 301.72
InChI Key: MJSKFTKCCQQXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as CMBA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell growth. In inflammation, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been found to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. In cancer cells, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to induce cell cycle arrest and inhibit the expression of genes involved in cell growth and survival. In inflammation, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative diseases, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential neuroprotective effects, including the reduction of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, including its potential use in combination therapy for cancer treatment, its effects on other signaling pathways and enzymes, and its use as a neuroprotective agent in other neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid for therapeutic use.

Synthesis Methods

4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through a multi-step process involving the reaction of 4-chloro-3-nitrobenzoic acid with methanol and sodium methoxide, followed by the reaction of the resulting intermediate with isobutyl chloroformate and ammonia. The final product is obtained through purification and crystallization.

Scientific Research Applications

4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential therapeutic applications in various fields, including cancer treatment, inflammation, and neurodegenerative diseases. In cancer treatment, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to reduce the production of pro-inflammatory cytokines. In neurodegenerative diseases, 4-Chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been studied for its potential neuroprotective effects.

properties

IUPAC Name

4-chloro-3-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5/c1-13(2,3)20-12(18)15-8-5-7(11(16)17)6-9(19-4)10(8)14/h5-6H,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSKFTKCCQQXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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